molecular formula C23H25N3OS B299820 3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide

3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide

Cat. No.: B299820
M. Wt: 391.5 g/mol
InChI Key: FZDAWJACBWMDQW-UHFFFAOYSA-N
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Description

3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the piperidine moiety, and finally the attachment of the benzamide group. Common reagents used in these steps include thioamides, α-haloketones, and piperidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the thiazole ring.

    N-(1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Contains an indole ring instead of the thiazole and piperidine rings.

Uniqueness

3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C23H25N3OS/c1-17-6-5-9-20(14-17)22(27)25-23-24-15-21(28-23)16-26-12-10-19(11-13-26)18-7-3-2-4-8-18/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,25,27)

InChI Key

FZDAWJACBWMDQW-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=NC=C(S2)CN3CCC(CC3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC=C(S2)CN3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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